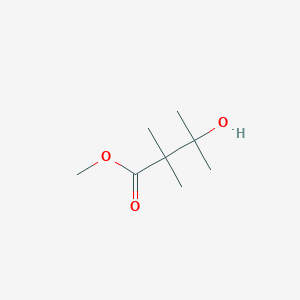
Methyl 3-hydroxy-2,2,3-trimethylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxy-2,2,3-trimethylbutanoate is an organic compound with the molecular formula C8H16O3. It is a methyl ester derivative of 3-hydroxy-2,2,3-trimethylbutanoic acid. This compound is known for its unique structure, which includes a hydroxyl group and three methyl groups attached to a butanoate backbone. It is used in various chemical and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2,2,3-trimethylbutanoate can be synthesized through esterification of 3-hydroxy-2,2,3-trimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The acid and methanol are fed into a reactor containing an acid catalyst, and the reaction mixture is heated to maintain the reflux. The ester product is then separated from the reaction mixture by distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or alcohols.
科学的研究の応用
Methyl 3-hydroxy-2,2,3-trimethylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of methyl 3-hydroxy-2,2,3-trimethylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions, which can modulate the activity of biological molecules. The pathways involved include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution.
類似化合物との比較
Methyl 3-hydroxy-2-methylbutanoate: Similar structure but with fewer methyl groups.
Methyl 3-hydroxy-3-methylbutanoate: Similar structure but with a different arrangement of methyl groups.
Uniqueness: Methyl 3-hydroxy-2,2,3-trimethylbutanoate is unique due to the presence of three methyl groups on the butanoate backbone, which imparts distinct steric and electronic properties. This makes it more stable and less reactive compared to its analogs, allowing for specific applications in synthesis and research.
特性
分子式 |
C8H16O3 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
methyl 3-hydroxy-2,2,3-trimethylbutanoate |
InChI |
InChI=1S/C8H16O3/c1-7(2,6(9)11-5)8(3,4)10/h10H,1-5H3 |
InChIキー |
CFSJCAFTHIBDFG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)OC)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


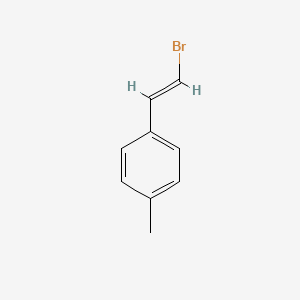
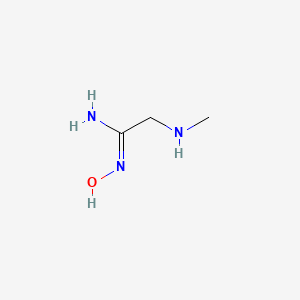
amine](/img/structure/B15272421.png)
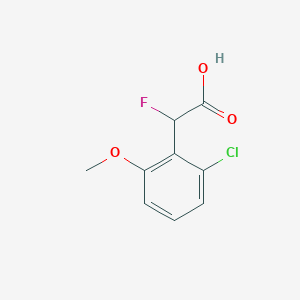
![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)
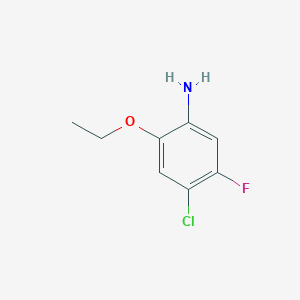

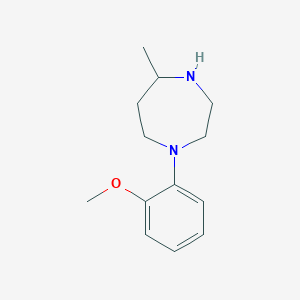
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)





